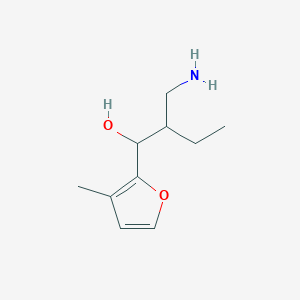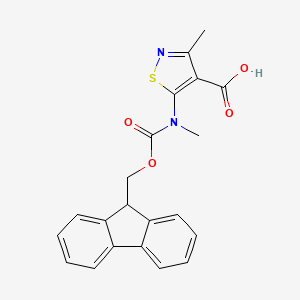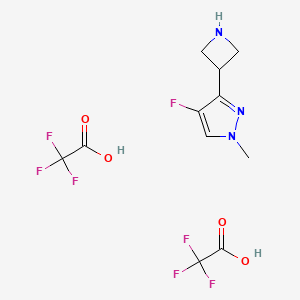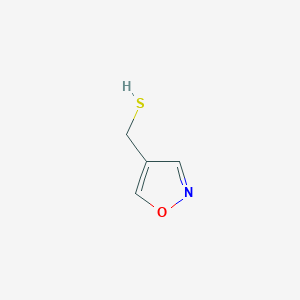![molecular formula C9H15N B13514835 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine: is a compound that features a unique bicyclo[1.1.1]pentane structure fused with a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the molecules it is part of.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[111]pentan-1-yl}pyrrolidine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve the optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties such as increased rigidity and three-dimensionality to the resulting compounds .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a bioisostere. The bicyclo[1.1.1]pentane moiety can mimic the properties of other functional groups, making it useful in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Industry: In industry, the compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigidity and stability make it suitable for applications in materials science .
Wirkmechanismus
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine depends on its specific application. In drug design, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used in similar applications, such as drug design and materials science.
Higher bicycloalkanes: These compounds, such as bicyclo[2.2.2]octane, also offer unique structural properties and are used in various applications.
Uniqueness: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the pyrrolidine ring. This combination imparts unique properties such as increased rigidity, stability, and three-dimensionality, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine |
InChI |
InChI=1S/C9H15N/c1-2-10-6-8(1)9-3-7(4-9)5-9/h7-8,10H,1-6H2 |
InChI-Schlüssel |
QDBYEPGWLDVSIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C23CC(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)


![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)


![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
